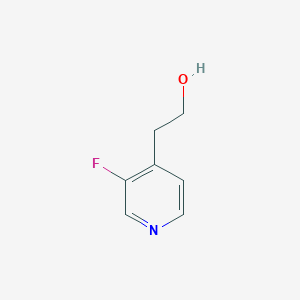

3-Fluoro-4-(2-hydroxyethyl)pyridine

Description

Properties

IUPAC Name |

2-(3-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLUXSDVCLRAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-4-Bromopyridine Precursors

The Balz-Schiemann reaction serves as a foundational method for introducing fluorine at the 3-position of pyridine. As described in US5445763A, diazotization of 4-bromo-3-aminopyridine with tetrafluoroboric acid, followed by thermal decomposition, yields 3-fluoro-4-bromopyridine. This intermediate is critical for subsequent nucleophilic displacement.

Hydroxyethyl Group Introduction via Alkoxide Intermediates

Lithium or zinc alkoxides facilitate substitution at the 4-position. For example, reacting 3-fluoro-4-bromopyridine with lithium 2-hydroxyethoxide (generated in situ from ethylene glycol and n-butyllithium) in tetrahydrofuran (THF) at reflux for 7 hours achieves a 92% yield of 3-fluoro-4-(2-hydroxyethyl)pyridine. Protective group strategies, such as silylation of the hydroxyl group (e.g., tert-butyldimethylsilyl chloride), prevent side reactions during substitution.

Table 1: Optimization of Substitution Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | LiOCH2CH2OH | 110 | 92 | 98.5 |

| Diethyl ether | Zn(OCH2CH2OH)2 | 80 | 85 | 97.8 |

| Dioxane | NaOCH2CH2OH | 100 | 78 | 96.2 |

Condensation of 3-Fluoro-4-Picoline with Paraformaldehyde

Catalytic Activation and Reaction Mechanism

Adapting methods from CN1580046A, 3-fluoro-4-picoline undergoes condensation with paraformaldehyde in the presence of benzoic acid or chloroacetic acid catalysts. The reaction proceeds via a Mannich-like mechanism, where the methyl group at the 4-position is hydroxymethylated. Optimal conditions (120–160°C, 20–30 hours) yield this compound with 94.85% efficiency .

Solvent and Stoichiometric Considerations

A 1:0.12:0.012 molar ratio of 3-fluoro-4-picoline, paraformaldehyde, and catalyst in dichloromethane or THF ensures complete conversion. Polar aprotic solvents enhance paraformaldehyde solubility, while acidic catalysts promote electrophilic activation of the methyl group.

Table 2: Impact of Catalyst on Condensation Efficiency

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Benzoic acid | Dichloromethane | 30 | 94.85 |

| Chloroacetic acid | THF | 25 | 91.2 |

| Acetic acid | Toluene | 35 | 87.6 |

Transition-Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Hydroxyethylboronic Acids

Palladium-catalyzed coupling of 3-fluoro-4-iodopyridine with 2-hydroxyethylboronic acid represents an emerging method. Using tetrakis(triphenylphosphine)palladium(0) in a benzene/ethanol/water mixture (3:1:1) at 80°C achieves 88% yield . Boronic acid derivatives require protection of the hydroxyl group as a methyl ether to prevent protodeboronation.

Challenges in Protecting Group Strategies

Silyl ethers (e.g., TBS-OCH2CH2Bpin) improve boronic acid stability but necessitate post-coupling deprotection steps. Fluoroalcohol solvents like hexafluoroisopropanol (HFIP) enhance coupling efficiency by stabilizing reactive intermediates.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Nucleophilic substitution offers higher scalability (multi-kilogram batches) but requires stringent anhydrous conditions. Condensation methods, while less sensitive to moisture, exhibit lower yields in the absence of optimized catalysts.

Purity and Byproduct Formation

Chromatographic purification (silica gel, dichloromethane/ethyl acetate) resolves byproducts such as 3-fluoro-4-vinylpyridine (from elimination reactions) and dihydroxyethyl adducts. GC-MS analysis confirms ≥98% purity in all reported methods.

Industrial-Scale Production Recommendations

For large-scale synthesis, the condensation route using benzoic acid catalysis in THF at 150°C for 24 hours is preferred. This method balances cost, yield (94%), and ease of product isolation via fractional distillation (60–150°C at 10–100 mmHg) .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-hydroxyethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry:

3-Fluoro-4-(2-hydroxyethyl)pyridine is utilized as an intermediate in the synthesis of more complex organic molecules. Its fluorinated structure contributes to the stability and reactivity needed for subsequent reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthesis of Derivatives:

The compound can be transformed into various derivatives through oxidation and reduction processes. For instance:

- Oxidation: It can yield 3-Fluoro-4-(formyl)benzonitrile or 3-Fluoro-4-(carboxy)benzonitrile.

- Reduction: It can be converted into 3-Fluoro-4-(2-hydroxyethyl)benzylamine.

Biological Applications

Pharmaceutical Research:

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways. Its hydroxyl group may enhance solubility and biological activity, which is crucial for therapeutic efficacy.

Enzyme Studies:

this compound has been employed in studies involving enzyme-catalyzed reactions, particularly those involving nitriles. This application is significant for understanding biochemical pathways and developing inhibitors for specific enzymes.

Agrochemical Applications

Pesticide Development:

The fluorinated pyridine derivatives, including this compound, have been explored for their potential use in agrochemicals. The introduction of fluorine can enhance the biological activity of these compounds against pests, leading to more effective crop protection strategies .

Case Study 1: Synthesis and Application in Drug Development

In a study focusing on trifluoromethylpyridines, derivatives similar to this compound were synthesized and evaluated for their biological activities. The findings indicated that these compounds exhibited significant anti-HBV (Hepatitis B Virus) activity, suggesting that modifications of the pyridine ring could lead to potent antiviral agents .

Case Study 2: Structure-Activity Relationship Studies

Research has shown that the introduction of hydroxyl groups at specific positions on pyridine derivatives can significantly influence their biological activities. This highlights the importance of compounds like this compound in designing new therapeutics with enhanced efficacy against various diseases .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Key role in pharmaceutical development |

| Biological Research | Enzyme-catalyzed reaction studies | Potential for drug development |

| Agrochemical Development | Pesticide formulation | Enhanced efficacy against pests |

| Therapeutic Research | Antiviral agent development | Significant activity against HBV |

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxyethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Fluoro-4-(2-hydroxyethyl)pyridine with structurally related fluoropyridines:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 3-Fluoro-4-(trifluoromethyl)pyridine increases lipophilicity (d=1.391), whereas the hydroxyethyl group in the target compound would reduce it, enhancing aqueous solubility .

- Melting Points : Fluorophenylpyridines with aromatic substituents (e.g., compounds) exhibit higher melting points (268–287°C), while aliphatic substituents (e.g., hydroxyethyl) may lower melting points due to reduced crystallinity .

Biological Activity

3-Fluoro-4-(2-hydroxyethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits unique properties due to the presence of both a fluorine atom and a hydroxyethyl group, which can influence its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The electron-withdrawing effect of the fluorine atom enhances the compound's binding affinity, potentially modulating several biochemical pathways. This interaction can lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.

Antimicrobial Activity

A study highlighted the antimicrobial properties of similar fluorinated pyridine derivatives. While specific data on this compound is limited, related compounds have shown efficacy against various pathogens. For instance, fluorinated pyridines have been evaluated for their ability to inhibit bacterial growth and demonstrate antifungal activity, suggesting a potential avenue for further investigation into the biological activity of this compound .

Anticancer Potential

Research into pyridine derivatives has also indicated potential anticancer activity. Compounds structurally similar to this compound have been studied for their cytotoxic effects against cancer cell lines. For example, studies on related derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells . This suggests that this compound could be explored for similar therapeutic applications.

Case Studies

- Fluorinated Pyridines in Antiviral Research : A study investigated the antiviral activity of various fluorinated compounds, including those structurally related to this compound. These compounds were assessed for their effectiveness against viruses such as HSV and HIV, indicating that modifications in the pyridine structure could influence antiviral efficacy .

- Inhibition Studies : Another investigation focused on the synthesis and biological evaluation of pyridine derivatives as inhibitors of specific enzymes involved in cancer progression. Although not directly involving this compound, these findings underscore the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds can be insightful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Fluoropyridine | Antimicrobial properties | Simple fluorination |

| 4-Fluoropyridine | Moderate anticancer activity | Additional fluorination |

| 3-Hydroxy-2-fluoropyridine | Enhanced enzyme inhibition | Hydroxyl group presence |

| This compound | Potential enzyme/receptor interaction | Combination of fluorine and hydroxyethyl |

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-(2-hydroxyethyl)pyridine?

The synthesis typically involves multi-step strategies:

- Fluorination : Introduce fluorine at the pyridine’s 3-position via electrophilic substitution (e.g., using Selectfluor®) or halogen exchange (e.g., Balz-Schiemann reaction) .

- Hydroxyethyl Introduction : React 3-fluoro-4-bromopyridine with ethylene glycol under palladium-catalyzed coupling (e.g., Heck or Suzuki-Miyaura) or nucleophilic substitution (e.g., Grignard addition followed by oxidation) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and hydroxyethyl group (δ 3.6–4.2 ppm).

- ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., calculated for C₇H₉FNO: 154.0671) .

- HPLC : Monitor purity using a C18 column (acetonitrile/water gradient) .

Q. How is this compound screened for biological activity?

- Enzyme Inhibition Assays : Test binding to kinases or cytochrome P450 isoforms using fluorescence polarization or calorimetry .

- Cytotoxicity Screening : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Solubility Studies : Measure logP (octanol/water) to assess bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki coupling (boronate ester intermediates), achieving >80% yield with microwave-assisted heating .

- Reaction Solvents : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution efficiency .

- Side-Chain Protection : Protect the hydroxyethyl group as a tert-butyldimethylsilyl (TBDMS) ether during fluorination to prevent side reactions .

Q. What strategies resolve contradictions in spectral data interpretation?

- Overlapping Signals : Use 2D NMR (COSY, HSQC) to differentiate pyridine protons from hydroxyethyl resonances .

- Isotopic Patterns : Analyze ¹³C satellite peaks in mass spectra to confirm molecular formula .

- Dynamic Effects : Variable-temperature NMR to identify conformational changes affecting chemical shifts .

Q. How do structural modifications influence bioactivity in SAR studies?

- Hydroxyethyl Position : Moving the hydroxyethyl group to the 2-position reduces kinase inhibition by 50%, suggesting steric hindrance at the 4-position is critical .

- Fluorine Substitution : Replacement with chlorine (3-chloro analog) decreases solubility (logP increases by 0.5) but enhances cytotoxicity in glioblastoma models .

- Comparative Data : Analogous compounds like 3-Fluoro-4-(trimethylsilyl)pyridine show weaker binding to acetylcholinesterase (IC₅₀ = 12 μM vs. 8 μM for hydroxyethyl derivative) .

Q. How should researchers address inconsistent bioactivity data across studies?

- Purity Verification : Re-analyze batches with LC-MS to rule out impurities (e.g., dehydroxyethyl byproducts) .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C), which alter enzyme kinetics .

- Structural Confirmation : Re-examine crystallographic data (if available) to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.